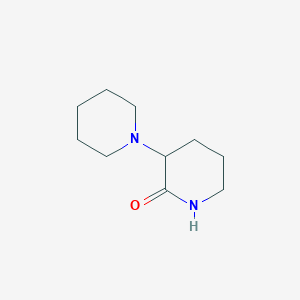

1,3'-Bipiperidin-2'-one

Description

1,3'-Bipiperidin-2'-one is a bicyclic organic compound comprising two piperidine rings connected via a ketone group at the 2-position of one ring and a bridge at the 3'-position of the other.

Properties

IUPAC Name |

3-piperidin-1-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUDTWVZQIELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3’-Bipiperidin-2’-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2). This method obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields .

Industrial Production Methods

Industrial production methods for 1,3’-Bipiperidin-2’-one typically involve continuous flow reactions and microwave irradiation techniques. These methods are efficient and scalable, providing high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipiperidin-2’-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines.

Scientific Research Applications

1,3’-Bipiperidin-2’-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3’-Bipiperidin-2’-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors in the central nervous system, thereby modulating neurotransmitter activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and similarities between 1,3'-Bipiperidin-2'-one and related compounds:

Key Observations :

- Rigidity vs. Flexibility : this compound’s bridged structure offers greater conformational rigidity compared to spiro compounds (e.g., ’s spiro[indoline-3,4'-piperidin]-2-one), which may influence binding affinity in drug design .

- Synthetic Accessibility: Spiro and benzyl-substituted piperidinones (e.g., 73% yield in ) are synthetically tractable, but this compound’s bridge may require more complex multistep routes .

Pharmacological and Chemical Activity

- Enzyme Inhibition: Piperidinone derivatives like MHY2251 () exhibit SIRT1 inhibition via dihydroquinazolinone motifs, suggesting that this compound’s ketone group could similarly interact with enzymatic active sites .

- Toxicity Profiles: Bipyridine derivatives (e.g., 2,2'-bipyridine in ) show higher acute toxicity (e.g., respiratory irritation) compared to piperidinones, which are generally safer for therapeutic applications .

- Solubility and Stability : Hydrochloride salts () enhance stability, while dimethyl substitutions () may alter metabolic pathways .

Biological Activity

Overview

1,3'-Bipiperidin-2'-one is a heterocyclic organic compound characterized by its two piperidine rings and a cyclic amide structure, with the chemical formula C10H18N2O. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research, as well as its role in treating parkinsonism and controlling extrapyramidal side effects from neuroleptic drugs.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Central Anticholinergic Effects : It alleviates symptoms associated with parkinsonism by modulating neurotransmitter levels, particularly acetylcholine. This is crucial for managing extrapyramidal symptoms induced by certain medications.

- Enzyme Interaction : The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of other therapeutic agents.

- Cell Signaling Modulation : It affects cell signaling pathways, influencing processes such as cell proliferation and apoptosis. These effects can lead to changes in cellular metabolism and growth patterns.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In specific studies involving cancer cell lines, this compound showed promise in inhibiting cell growth and inducing apoptosis. For instance, it has been tested against prostate cancer cell lines (PC-3 and DU 145), demonstrating a capacity to suppress tumor growth through modulation of key signaling pathways such as EGFR/PI3K/AKT .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : In a study focused on prostate cancer therapy, compounds similar to this compound were shown to inhibit tumor growth and induce apoptosis in cancer cells through the downregulation of survival pathways .

- Neuroprotective Effects : The compound's role in treating parkinsonism has been substantiated through animal models that exhibit reduced symptoms when administered with this compound.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Lower Doses : At lower concentrations, it may enhance metabolic activity and improve cellular function.

- Higher Doses : Higher concentrations could lead to cytotoxic effects in certain cell types, necessitating careful dosage regulation in therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves phase I and phase II reactions. It undergoes oxidation and conjugation processes that are mediated by various enzymes. Understanding these pathways is critical for predicting drug interactions and optimizing therapeutic regimens.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.